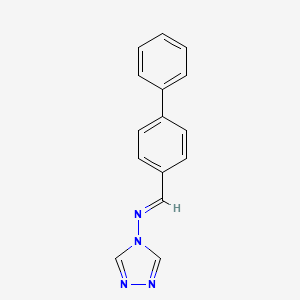

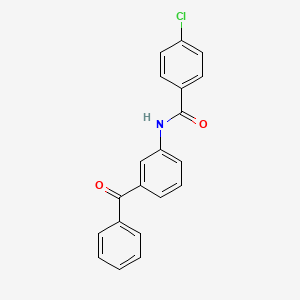

N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-triazole derivatives represent a versatile class of compounds in the field of organic chemistry, exhibiting a wide range of biological activities and applications in materials science. Their unique molecular structure allows for diverse chemical reactions and modifications, making them valuable in synthetic chemistry and pharmacology.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can involve various starting materials and reagents. For instance, the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives from 4-amino-4H-1,2,4-triazole involves reactions with acetyl chloride and various aromatic aldehydes, followed by cyclisation with hydrazine hydrate (Panchal & Patel, 2011).

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Heterocycle Libraries

The multifunctional properties of triazene linkers, like those in N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine, are crucial in solid-phase synthesis for creating diverse heterocycle libraries. These libraries are integral to modern drug discovery, where triazenes link arenes and amines to form various heterocyclic structures. Their stability and versatility under different reaction conditions make them suitable for automated syntheses and the creation of complex organic molecules (Bräse, 2004).

Protection of Sensitive Secondary Amines

Aryl triazene, as part of N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine, is used as a protective group for sensitive secondary amines, such as 4-piperidone. This protection is compatible with various chemical conditions, including oxidative and reductive environments, and allows for the efficient regeneration of free amines (Lazny et al., 1999); (Lazny et al., 2001).

Synthesis of Luminescent Materials

Triazene compounds are employed in the synthesis of luminescent covalent-organic polymers (COPs), which are effective in detecting nitroaromatic explosives and small organic molecules. These materials exhibit high sensitivity and selectivity, making them potential candidates for explosive detection (Xiang & Cao, 2012).

Flame Retardants for Polypropylene

Triazene derivatives have shown potential as a new class of flame retardants for polypropylene. These compounds exhibit significant effectiveness at low concentrations and prevent burning dripping, offering a promising avenue for enhancing fire safety in polymeric materials (Pawelec et al., 2012).

Safety and Hazards

“N-(4-Phenylbenzylidene)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

(E)-1-(4-phenylphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)10-18-19-11-16-17-12-19/h1-12H/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZWUTZSRHGGBL-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(1-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5540698.png)

![2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)

![2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

![methyl 5-chloro-4-[(4-fluorobenzoyl)amino]-2-methoxybenzoate](/img/structure/B5540758.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)